1-(2-chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-[(2-chloro-4-methylphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3/c1-8-2-3-9(11(13)4-8)6-16-7-10(5-12)14-15-16/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCAOKZBEOAZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole (CAS Number: 1692622-38-0) is a synthetic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
The molecular formula of this compound is with a molecular weight of 256.13 g/mol. Its structural characteristics contribute to its biological efficacy.
| Property | Value |
|---|---|
| CAS Number | 1692622-38-0 |
| Molecular Formula | C11H11Cl2N3 |
| Molecular Weight | 256.13 g/mol |
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted that various triazole compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with a benzyl group at the 4-position showed enhanced antibacterial effects compared to their analogs without this modification .
Case Study: Antibacterial Screening
In a comparative study, several triazole derivatives were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone. For instance, one derivative showed an MIC of 5 µg/mL against E. coli, indicating strong antibacterial potential .
Anticancer Activity
The anticancer properties of triazole compounds have also been explored extensively. A study on triazole-tethered conjugates demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action was primarily attributed to the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells .
Research Findings
A synthesis study reported that triazole derivatives displayed IC50 values in the range of 1.95–4.24 μM for TS inhibition, outperforming standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil . This indicates that this compound may possess similar or enhanced anticancer properties.
The biological activity of triazoles is often linked to their ability to interact with specific biological targets within microbial and cancerous cells. Molecular docking studies have suggested that these compounds can bind effectively to active sites on enzymes critical for bacterial survival and cancer cell proliferation .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-(2-chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole exhibit activity against a range of bacteria and fungi. For instance, a study demonstrated that triazole compounds could inhibit the growth of resistant bacterial strains, making them potential candidates for new antibiotic therapies .
-
Anticancer Properties :
- Triazoles have shown promise in cancer treatment due to their ability to interfere with cellular processes. Specific derivatives have been developed to target cancer cell metabolism and signaling pathways, leading to apoptosis in tumor cells. A notable case study involved the modification of triazole structures to enhance their cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects :
Agricultural Applications
-
Fungicides :
- The compound's structure allows it to function as a fungicide in agricultural settings. Triazoles are widely used in crop protection due to their effectiveness against fungal pathogens. Field studies have shown that triazole-based fungicides can significantly reduce disease incidence in crops such as wheat and barley .
- Plant Growth Regulators :
Case Studies
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound’s closest analogs differ in substituent patterns at positions 1 and 4 of the triazole core. Key structural comparisons include:
Table 1: Substituent Profiles of Selected Triazole Derivatives
- Electron-Withdrawing vs.
Physicochemical Properties
Substituents critically influence melting points, solubility, and spectral characteristics:
Table 3: Comparative Physicochemical Data
Preparation Methods
Starting Materials and Key Intermediates
- 1-substituted-4,5-dibromo-1H-1,2,3-triazole derivatives are used as key intermediates.
- Grignard reagents such as isopropylmagnesium chloride are employed to selectively substitute bromine atoms on the triazole ring, generating 1-substituted-4-bromo-1H-1,2,3-triazoles.
- Subsequent reactions involve nucleophilic substitution or halogenation to introduce chloromethyl groups.
Stepwise Preparation Process
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or methyl-THF | Mass-to-volume ratio 1:2-50, cooled to −78°C to 0°C | Ensures controlled reactivity |
| 2 | Addition of Grignard reagent (isopropylmagnesium chloride) | Molar ratio 1:0.8-1.5, stirred 0.5-2 h | Selective substitution at 4-position |
| 3 | Addition of low molecular weight alcohol (methanol preferred) | Quenching step | Stabilizes intermediate |
| 4 | Reaction with hydrochloric acid | Molar ratio 1:1-20 | Adjusts pH to 1-5, facilitates extraction |
| 5 | Extraction and drying | Organic solvents, drying agents like MgSO4 or Na2SO4 | Purification step |
| 6 | Concentration under reduced pressure and crystallization | 40°C-50°C, cooling to −5°C to 5°C | Isolates 1-substituted-4-bromo-1H-1,2,3-triazole |
| 7 | Further halogenation or substitution to introduce chloromethyl group | Specific conditions vary | Final functionalization step |
This method yields the desired 1-substituted-1H-1,2,3-triazole with chloromethyl substitution on the 4-position, and benzyl substitution on the 1-position, as in the target compound.
Alternative Synthetic Routes and Catalytic Systems
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This widely used method for 1,2,3-triazole synthesis involves reacting an azide derivative of 2-chloro-4-methylbenzyl with a chloromethyl alkyne or equivalent precursor in the presence of CuSO4 and sodium ascorbate in a methanol/dichloromethane/water solvent mixture at room temperature. The reaction proceeds with high regioselectivity to afford 1,4-disubstituted triazoles.
Nucleophilic Substitution on Preformed Triazoles: Starting from 1-(2-chloro-4-methylbenzyl)-1H-1,2,3-triazole, chloromethyl groups can be introduced by chloromethylation reactions using chloromethyl reagents under acidic or Lewis acid catalysis.
Research Findings and Optimization Parameters
Temperature Control: Low temperatures (−78°C to 0°C) during Grignard addition prevent side reactions and improve selectivity.
Solvent Choice: Tetrahydrofuran (THF) and methyl-THF are preferred for solubilizing reactants and stabilizing reactive intermediates.
Catalyst Loading: Copper sulfate pentahydrate (10 mol%) and sodium ascorbate (20 mol%) effectively catalyze CuAAC reactions at room temperature within 10 minutes, ensuring rapid and complete conversion.
Purification: Extraction with dichloromethane and drying over anhydrous magnesium sulfate, followed by preparative thin-layer chromatography, yield pure triazole derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Grignard Substitution on Dibromo-Triazole | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, HCl | −78°C to 50°C, THF solvent | High regioselectivity, scalable | Requires low temperature control, moisture sensitive |
| CuAAC Cycloaddition | Azide derivative, alkyne derivative, CuSO4, sodium ascorbate | Room temp, methanol/DCM/water | Mild conditions, rapid, high yield | Requires azide and alkyne precursors |
| Chloromethylation of Triazole | Triazole derivative, chloromethyl reagent, acid catalyst | Variable, often mild heating | Direct introduction of chloromethyl group | Possible side reactions, requires purification |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
